molecular formula C18H20ClFN4O3S B3013797 N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride CAS No. 1189721-27-4

N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride

Cat. No.: B3013797
CAS No.: 1189721-27-4
M. Wt: 426.89
InChI Key: WVYKGIGYSUYIDW-UHFFFAOYSA-N
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Description

The compound is an isoxazole derivative of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine . These compounds have been synthesized and evaluated for their cytotoxicity .


Synthesis Analysis

The synthesis of similar compounds involves treating 6-chloro-1,3-benzothiazole-2-amine with sodium cyanate in the presence of glacial acetic acid to prepare benzothiazole-2-yl urea. The benzothiazole-2-yl-urea is then refluxed with hydrazine hydrate to yield the product .


Molecular Structure Analysis

The molecular structure analysis of similar compounds shows characteristic absorption bands at various frequencies in their infrared spectra .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds have been monitored by TLC .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques such as infrared spectroscopy, NMR, and mass spectrometry .

Scientific Research Applications

Antitumor Activity

Research has explored compounds with structural components similar to the queried chemical for their potential in cancer therapy. For example, compounds synthesized by condensation reactions involving morpholino groups and isoxazole rings have been evaluated for their antitumor activities. These compounds often target specific cellular mechanisms or pathways involved in cancer proliferation and survival. One study synthesized a compound with morpholino and benzothiazole elements, showing inhibition of cancer cell proliferation, indicating potential applications in cancer research and therapy (Xuechen Hao et al., 2017).

Mechanism of Action

These compounds have exhibited anti-cancer activity against various cancer cell lines. One of the promising compounds induced G2/M cell cycle arrest. The levels of p53 increased tremendously in treated cells. The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax was altered, which resulted in apoptosis by accelerating the expression of caspases .

Future Directions

These compounds can be considered as potential small-molecule activators of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis. They can be considered as potential plausible candidates for further biological testing in in vivo colon cancer models .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3S.ClH/c1-12-10-15(26-21-12)17(24)23(5-4-22-6-8-25-9-7-22)18-20-14-3-2-13(19)11-16(14)27-18;/h2-3,10-11H,4-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYKGIGYSUYIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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